1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Preparation Methods
The synthesis of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolines, while reduction may produce fully saturated derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex isoquinolines and quinolizidines . In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer activities . Additionally, it has been evaluated for its potential use in treating neurodegenerative disorders such as Parkinson’s disease .
Mechanism of Action
The mechanism of action of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, some tetrahydroisoquinoline derivatives have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (salsolidine hydrochloride) and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
20226-05-5 |
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Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13;/h3-7,11-12,16,19H,8-10H2,1-2H3;1H |
InChI Key |
DNQXTZKEFIGUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
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